4-(3-Fluorophenyl)piperidin-4-ol hydrochloride
Overview
Description
4-(3-Fluorophenyl)piperidin-4-ol hydrochloride is a chemical compound with the molecular formula C11H15ClFNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride typically involves the reaction of 3-fluorobenzyl chloride with piperidin-4-ol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluorophenyl)piperidin-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-(3-Fluorophenyl)piperidin-4-ol hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic and neuroprotective agents.
Biology: The compound is used in the study of receptor binding and enzyme inhibition.
Industry: It is utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Fluorophenyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Fluorophenyl)piperidin-4-ol hydrochloride
- 3-(3-Fluorophenyl)piperidin-4-ol hydrochloride
- 4-(3-Chlorophenyl)piperidin-4-ol hydrochloride
Uniqueness
4-(3-Fluorophenyl)piperidin-4-ol hydrochloride is unique due to the presence of the fluorine atom at the 3-position of the phenyl ring. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs with different substituents.
Properties
IUPAC Name |
4-(3-fluorophenyl)piperidin-4-ol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO.ClH/c12-10-3-1-2-9(8-10)11(14)4-6-13-7-5-11;/h1-3,8,13-14H,4-7H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEWVOCAONMYKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC(=CC=C2)F)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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